Suberoylanilide-d5 Hydroxamic Acid
Overview
Description
Mechanism of Action
Target of Action
Suberoylanilide-d5 Hydroxamic Acid, also known as Vorinostat-d5, is a potent and orally active pan-inhibitor of histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3 (Class I), HDAC7 (Class II), and HDAC11 (Class IV) . HDACs are enzymes that catalyze the removal of acetyl groups from the lysine residues of proteins, including the core nucleosomal histones .
Mode of Action
Vorinostat-d5 inhibits the enzymatic activity of HDACs at nanomolar concentrations . This inhibition leads to an accumulation of acetylated proteins, including the core nucleosomal histones and other proteins such as BCL6, p53, and Hsp90 . The accumulation of these acetylated proteins is believed to induce growth arrest, differentiation, or apoptosis in a variety of transformed cells .
Biochemical Pathways
Vorinostat-d5 affects several biochemical pathways. It has been shown to increase the activity of the ULK1 complex, which is the most upstream component in the core autophagy pathway, and suppress the mammalian target of rapamycin (mTOR), which in turn inhibits autophagy induction . Additionally, Vorinostat-d5 has been found to influence the DNA damage response through the acetylation of key DNA repair and checkpoint proteins .
Pharmacokinetics
The pharmacokinetics of Vorinostat-d5 have been studied in combination with other drugs. It has been administered safely up to 400 mg once daily or 300 mg twice daily with carboplatin and paclitaxel . Vorinostat-d5 pharmacokinetics were linear over the dose range studied .
Result of Action
The antiproliferative effects of Vorinostat-d5 are believed to be due to the drug-induced accumulation of acetylated proteins . This leads to growth arrest, differentiation, or apoptosis in a variety of transformed cells . Antitumor activity has been seen in patients with both hematological and solid tumors .
Action Environment
The action of Vorinostat-d5 can be influenced by environmental factors such as the presence of other drugs. For example, the pharmacokinetics of Vorinostat-d5 were altered when coadministered with carboplatin and paclitaxel . Additionally, the solubility and permeability of Vorinostat-d5 can be enhanced by encapsulation in mesoporous silica nanoparticles .
Biochemical Analysis
Biochemical Properties
Suberoylanilide-d5 Hydroxamic Acid interacts with various enzymes and proteins, primarily histone deacetylases (HDACs) . By inhibiting HDACs, it promotes the acetylation of histones, a process that is generally associated with transcriptional activation . This modulation of gene expression is a key mechanism through which this compound exerts its effects .
Cellular Effects
This compound has profound effects on various types of cells. It can induce growth arrest in transformed cells , and it has been shown to suppress proliferation in glioblastoma multiforme (GBM) cells . It also modulates and promotes neuroplasticity in healthy and disease conditions . Moreover, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . As a histone deacetylase inhibitor, it promotes the acetylation of histones, leading to transcriptional activation . This results in the modulation of gene expression, which is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to alleviate depression-like behavior and normalize epigenetic changes in the hippocampus during ethanol withdrawal . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been shown to slow the growth of GBM in vitro and intracranially in vivo
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to regulate methionine, glutathione, and nicotinamide metabolism . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. It has been shown that this compound can cross the blood-brain barrier , suggesting that it may be distributed widely within the body.
Subcellular Localization
Given its role as a histone deacetylase inhibitor, it is likely that it localizes to the nucleus where it can exert its effects on gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method employs a continuous flow reactor, which enhances reaction rates and product purity . The general procedure involves:
Esterification: Suberic acid is esterified to form the corresponding methyl or ethyl ester.
Amidation: The ester is then reacted with aniline to form suberoylanilide.
Hydroxylation: Finally, the amide is converted to the hydroxamic acid using hydroxylamine.
Industrial Production Methods
Industrial production of Suberoylanilide-d5 Hydroxamic Acid often utilizes continuous flow synthesis due to its scalability and efficiency. This method allows for precise control over reaction conditions, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Suberoylanilide-d5 Hydroxamic Acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxamic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-hydroxy derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Suberoylanilide-d5 Hydroxamic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying HDAC inhibition and epigenetic regulation.
Biology: The compound is employed in research on neuroplasticity and neurodevelopmental disorders.
Industry: This compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Trichostatin A: Another HDAC inhibitor with a similar mechanism of action.
Belinostat: A hydroxamic acid-based HDAC inhibitor used in cancer therapy.
Romidepsin: A natural cyclic peptide that selectively inhibits HDAC1 and HDAC2.
Uniqueness
Suberoylanilide-d5 Hydroxamic Acid is unique due to its broad-spectrum HDAC inhibition and its ability to induce significant epigenetic changes.
Properties
IUPAC Name |
N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXFXRVDQXREF-YQYLVRRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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